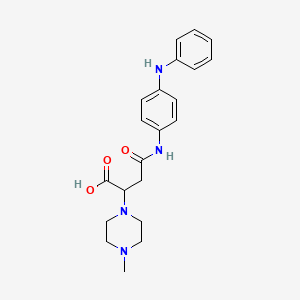
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is followed by the addition of phenylamino groups and the formation of the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anti-cancer properties
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition .
相似化合物的比较
Similar Compounds
- Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
Uniqueness
Compared to similar compounds, 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
The compound 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid represents a class of synthetic molecules that have garnered attention for their potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3, with a molecular weight of approximately 356.43 g/mol. The structure features a piperazine ring, which is known for enhancing bioavailability and pharmacological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation, particularly in non-small cell lung carcinoma and ovarian cancer models .
- Antimicrobial Properties : Certain derivatives demonstrate significant antimicrobial and antifungal activities, indicating potential for use in treating infections .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in modulating pathways related to cancer progression and inflammation .
The biological activity of this compound is attributed to several mechanisms:
- GPCR Ligand Activity : The compound acts as a ligand for G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways involved in various physiological processes .
- Kinase Inhibition : It has been identified as a potential kinase inhibitor, which may interfere with signaling pathways crucial for tumor growth and survival .
- Nuclear Receptor Modulation : The compound may also interact with nuclear receptors, influencing gene expression related to inflammation and cancer .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study examining the antitumor effects of structurally similar compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the piperazine moiety could enhance efficacy against specific tumor types.
Case Study: Antimicrobial Testing
Another study utilized disk diffusion methods to assess antimicrobial activity against a range of pathogens. Results indicated that certain derivatives showed high activity against both Gram-positive and Gram-negative strains, highlighting their potential as new antimicrobial agents .
属性
IUPAC Name |
4-(4-anilinoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-11-13-25(14-12-24)19(21(27)28)15-20(26)23-18-9-7-17(8-10-18)22-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3,(H,23,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSDQIQCAGNTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














